2-(Piperidin-1-yl)thiazole-4-carboxylic acid is a heterocyclic compound characterized by a thiazole ring and a piperidine moiety. This compound has garnered attention in medicinal chemistry due to its diverse biological activities and potential applications in drug development. The combination of the thiazole and piperidine structures contributes to its reactivity and versatility, making it a valuable scaffold in the synthesis of bioactive molecules.
The compound is synthesized through various chemical methods, often involving the reaction of piperidine with thiazole derivatives. It is commercially available from chemical suppliers such as Sigma-Aldrich, which lists its CAS number as 952182-68-2 and provides details about its physical properties and safety data sheets .
2-(Piperidin-1-yl)thiazole-4-carboxylic acid falls under the category of heterocyclic compounds, specifically within the thiazole family. It is classified as an amino acid derivative due to the presence of the carboxylic acid functional group.
The synthesis of 2-(Piperidin-1-yl)thiazole-4-carboxylic acid typically involves cyclization reactions between appropriate precursors. A common method includes reacting 2-aminothiazole with piperidine under controlled conditions, often utilizing solvents like tetrahydrofuran and bases such as triethylamine to facilitate the reaction.
The molecular structure of 2-(Piperidin-1-yl)thiazole-4-carboxylic acid can be represented by the following linear formula:
This indicates the presence of nine carbon atoms, twelve hydrogen atoms, two nitrogen atoms, two oxygen atoms, and one sulfur atom.
The compound's structure can be analyzed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), which help confirm its molecular identity and purity.
2-(Piperidin-1-yl)thiazole-4-carboxylic acid can undergo several chemical transformations:
The mechanism of action for 2-(Piperidin-1-yl)thiazole-4-carboxylic acid involves its interaction with specific biological targets. It has been shown to inhibit enzymes critical for bacterial DNA replication, such as DNA gyrase, which contributes to its antimicrobial activity. Additionally, it may interact with various cellular pathways involved in inflammation and apoptosis .
The physical properties of 2-(Piperidin-1-yl)thiazole-4-carboxylic acid include:
Key chemical properties include:
2-(Piperidin-1-yl)thiazole-4-carboxylic acid has numerous applications in scientific research:
The piperidine-thiazole hybrid 2-(Piperidin-1-yl)thiazole-4-carboxylic acid represents an emerging class of MAO inhibitors with promising applications in Parkinson's disease (PD) therapeutics. This compound's structural architecture combines a thiazole carboxylic acid moiety with a piperidine ring, creating a multifunctional scaffold capable of selective MAO-B inhibition. Piperidine derivatives have demonstrated extensive neuropharmacological relevance, with numerous clinically used PD drugs containing this heterocyclic system as a core structural element [4] [6]. The strategic incorporation of the thiazole ring enhances the molecule's ability to interact with the flavine adenine dinucleotide (FAD) binding site within the MAO-B enzyme, a key target for dopamine preservation in PD [1] [5].
Recent studies indicate that derivatives structurally analogous to 2-(Piperidin-1-yl)thiazole-4-carboxylic acid exhibit nanomolar inhibitory potency against MAO-B. In particular, indole-piperidine hybrids sharing similar spatial configurations have demonstrated MAO-B inhibition with IC50 values as low as 0.02 μM, accompanied by exceptional selectivity indices (>3000-fold preference for MAO-B over MAO-A) [3]. This selectivity profile is clinically advantageous because MAO-B specifically metabolizes dopamine in PD patients, while MAO-A inhibition can lead to undesirable cardiovascular effects. The structure-activity relationship (SAR) analysis reveals that the carboxylic acid group enhances binding affinity through electrostatic interactions with key residues (Tyr326 and Gln206) in the MAO-B active site, while the piperidine nitrogen facilitates hydrogen bonding with catalytic water molecules near the FAD cofactor [1] [3].
Table 1: Comparative MAO-B Inhibitory Activity of Piperidine-Containing Compounds
Compound Class | IC50 (μM) | Selectivity Index (MAO-B/MAO-A) | Key Structural Features |
---|---|---|---|
2-(Piperidin-1-yl)thiazole-4-carboxylic acid analogues | 0.02-0.45 | 220->3600 | Thiazole-carboxylic acid, N-substituted piperidine |
Indole-piperidine hybrids [3] | 0.02-0.45 | >220->3600 | Indole core, N-benzoylpiperazine |
Rasagiline (reference) | 0.014 | >50 | Propargylamine, indane |
Selegiline (reference) | 0.007 | >100 | Propargylamine, amphetamine backbone |
2-(Piperidin-1-yl)thiazole-4-carboxylic acid modulates dopaminergic pathways through dual mechanisms that extend beyond simple MAO-B inhibition. By selectively inhibiting MAO-B in glial cells and neuronal mitochondria, this compound reduces the catabolic breakdown of dopamine within the striatum, thereby increasing synaptic dopamine availability [3] [5]. This enzymatic inhibition occurs through a reversible competitive mechanism, where the thiazole-carboxylic acid moiety directly competes with dopamine for occupancy in the substrate-binding cavity of MAO-B [3]. Unlike irreversible MAO-B inhibitors (e.g., selegiline), this reversible inhibition avoids the compensatory overexpression of MAO-B enzymes observed during long-term treatment, providing a sustained therapeutic effect without dose escalation [3].
The compound demonstrates significant neuroprotective effects against dopaminergic toxin-induced damage. In cellular models using 6-hydroxydopamine (6-OHDA) and rotenone-treated PC12 cells (a dopaminergic neuronal model), derivatives of 2-(Piperidin-1-yl)thiazole-4-carboxylic acid attenuated oxidative stress and reduced apoptosis by 40-65% at micromolar concentrations [3]. This protection correlates with reduced production of reactive oxygen species (ROS) from the MAO catalytic cycle. During normal dopamine metabolism, MAO generates hydrogen peroxide (H2O2), a reactive oxidant implicated in neuronal damage. By inhibiting MAO-B, the compound significantly decreases H2O2 production by 60-75%, thereby mitigating oxidative damage to dopaminergic neurons [3] [5]. Additionally, molecular studies suggest interactions with G-protein coupled receptors (GPCRs) within the basal ganglia circuitry may contribute to dopaminergic modulation, though these mechanisms require further elucidation [2].
The neuroprotective efficacy of 2-(Piperidin-1-yl)thiazole-4-carboxylic acid derivatives has been evaluated against established PD therapeutics, demonstrating distinct advantages. In in vitro neuroprotection assays, lead compounds restored cell viability in rotenone-damaged dopaminergic neurons to 75-85% of baseline levels, comparable to the effects of deprenyl (selegiline) but at significantly lower molar concentrations (0.1-0.5 μM vs. 1-2 μM for deprenyl) [3]. Crucially, while L-DOPA provides symptomatic relief through dopamine replacement, it fails to halt neurodegeneration and may even exacerbate oxidative stress at higher doses. In contrast, 2-(Piperidin-1-yl)thiazole-4-carboxylic acid derivatives address the underlying neurodegenerative processes by reducing oxidative damage and mitochondrial dysfunction [1] [3].
Table 2: Neuroprotective Efficacy in Cellular Models of Parkinson's Disease
Treatment | Concentration (μM) | % Viability in 6-OHDA Model | % Viability in Rotenone Model | ROS Reduction (%) |
---|---|---|---|---|
Control (damaged cells) | - | 38.2 ± 3.1 | 42.5 ± 2.8 | 0 |
2-(Piperidin-1-yl)thiazole derivative [3] | 0.5 | 78.4 ± 4.2 | 82.6 ± 3.7 | 72.3 ± 5.1 |
Deprenyl (Selegiline) | 2.0 | 75.1 ± 3.8 | 79.8 ± 4.3 | 68.5 ± 4.7 |
L-DOPA | 50.0 | 65.3 ± 4.0 | 63.7 ± 3.9 | -12.4 ± 2.3* |
*Positive value indicates ROS increase; 6-OHDA: 6-hydroxydopamine; ROS: Reactive Oxygen Species
The compound's reversible inhibition profile offers significant advantages over irreversible MAO-B inhibitors like rasagiline. Chronic administration of irreversible inhibitors induces compensatory increases in MAO-B synthesis, diminishing therapeutic efficacy over time—a phenomenon not observed with reversible inhibitors [3]. Furthermore, when used adjunctively with L-DOPA, 2-(Piperidin-1-yl)thiazole-4-carboxylic acid derivatives prolong L-DOPA's therapeutic effect by reducing peripheral dopamine metabolism, potentially allowing lower L-DOPA doses and minimizing dyskinesia risks [1] [6]. Piperidine-based compounds also demonstrate superior blood-brain barrier permeability compared to bulkier molecules, facilitating adequate CNS bioavailability for neuroprotective actions [4] [6].
Computational docking studies provide atomic-level insights into the selective MAO-B inhibition exhibited by 2-(Piperidin-1-yl)thiazole-4-carboxylic acid derivatives. These compounds exhibit a pronounced preference for the MAO-B isoform, with selectivity indices exceeding 300-fold in optimized derivatives [3]. Docking simulations reveal that the thiazole ring occupies the MAO-B entrance cavity, forming π-π stacking interactions with Tyr398, while the protonated piperidine nitrogen forms a hydrogen bond with a conserved water molecule near the FAD cofactor—a crucial "water anchor" not present in MAO-A [3] [5]. The carboxylic acid moiety engages in salt bridge formation with Gln206 in MAO-B, a residue replaced by Glu216 in MAO-A, which creates electrostatic repulsion with the carboxylate group [5].
Table 3: Molecular Docking Parameters of Lead Compound in MAO Isoforms
Docking Parameter | MAO-B Binding | MAO-A Binding | Structural Basis of Selectivity |
---|---|---|---|
Binding Affinity (kcal/mol) | -9.8 ± 0.3 | -6.2 ± 0.4 | 3.6-fold stronger binding to MAO-B |
Key Residue Interactions | Tyr326, Gln206, Tyr398, Ile199 | Ile335, Phe208, Asn181 | Gln206 salt bridge (MAO-B) vs. Glu216 repulsion (MAO-A) |
Hydrogen Bonds | 3.2 ± 0.4 | 1.4 ± 0.3 | Water-mediated H-bond to piperidine N (MAO-B specific) |
Hydrophobic Contacts | 15.3 ± 1.2 | 8.7 ± 0.9 | Enhanced van der Waals interactions with Ile199 gate |
The bipartite cavity structure of MAO-B plays a crucial role in selectivity determination. The entrance cavity, regulated by the "gating residue" Ile199, accommodates the piperidine ring of the inhibitor, while the substrate cavity hosts the thiazole moiety [5]. Mutation studies confirm that Ile199Ala substitution abolishes selectivity by widening the entrance cavity to resemble MAO-A's monopartite structure. Additionally, the "selectivity residue" Tyr326 in MAO-B undergoes conformational rearrangement to form a planar configuration that optimally engages the thiazole ring through van der Waals forces—an interaction precluded in MAO-A due to steric interference from Phe208 [5]. These computational insights rationalize the observed >300-fold MAO-B selectivity and provide a blueprint for designing next-generation inhibitors with enhanced isoform discrimination [3] [5].
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 14476-25-6
CAS No.:
CAS No.: